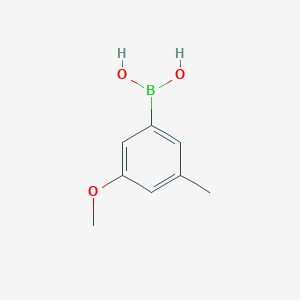![molecular formula C12H9N3 B1419859 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1168106-39-5](/img/structure/B1419859.png)
4-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine can involve various methods, including electrophilic substitution reactions. For instance, nucleophilic aromatic substitution and Suzuki coupling reactions have been employed to introduce substituents at different positions on the pyrrolo[2,3-d]pyrimidine ring .
Molecular Structure Analysis
The molecular structure of 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine consists of a pyrrolopyrimidine core with a phenyl group attached at the 4-position. The nitrogen atoms at positions 1 and 3 form part of the six-membered ring .
Chemical Reactions Analysis
4-phenyl-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions. These include nucleophilic aromatic substitution and Suzuki coupling reactions. These reactions allow for the introduction of various functional groups at different positions on the pyrrolo[2,3-d]pyrimidine ring .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-phenyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied for their synthesis and chemical properties. For instance, N-Aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines were prepared through a reaction involving phosphorus pentoxide, triethylamine hydrochloride, and arylamine hydrochloride, showcasing a method for synthesizing these compounds (Jørgensen et al., 1985). Additionally, the structure of a Pyrrolo[2,3-d]pyrimidine compound was determined using X-ray structure analysis, emphasizing the importance of structural analysis in understanding these compounds (Peters & Kollenz, 1981).
Biological Activities
- Anti-inflammatory Activity : A study demonstrated that some pyrrolo[2,3-d]pyrimidine derivatives possess significant anti-inflammatory activities, indicating their potential use in treating inflammatory conditions (Mohamed et al., 2013).
- Phosphodiesterase Inhibition : Pyrrolo[2,3-d]pyrimidine compounds have been found to inhibit cAMP-phosphodiesterase, suggesting potential applications in modulating cellular signaling pathways (Klumpp et al., 1989).
- Anticancer and Radiosensitizing Agents : Certain pyrroles and pyrrolo[2,3-d]pyrimidines, particularly those with a sulfonamide moiety, have shown notable anticancer activities and potential as radiosensitizing agents (Ghorab et al., 2010).
Pharmaceutical Development
- Inhibitors of Dihydrofolate Reductase : Synthesized 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidines have been evaluated as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, highlighting their potential pharmaceutical applications (Rosowsky et al., 2001).
- Tyrosine Kinase Inhibition : A class of 5,7-diphenyl-pyrrolo[2,3d]pyrimidines has been identified as potent inhibitors of the tyrosine kinase c-Src, indicating their potential in cancer therapy (Missbach et al., 2000).
- Adenosine Receptor Antagonists : Pyrrolo[2,3-d]pyrimidine derivatives have been studied for their affinity to adenosine receptors, suggesting their use in targeting specific receptor subtypes (Hess et al., 2000).
Eigenschaften
IUPAC Name |
4-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-9(5-3-1)11-10-6-7-13-12(10)15-8-14-11/h1-8H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMVYDXYOLGHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CNC3=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

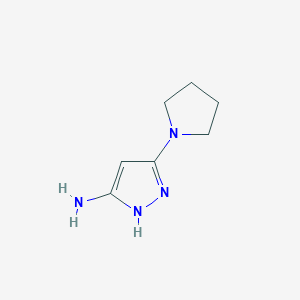
![(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1419779.png)
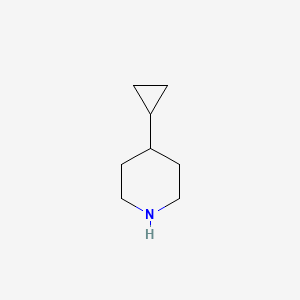
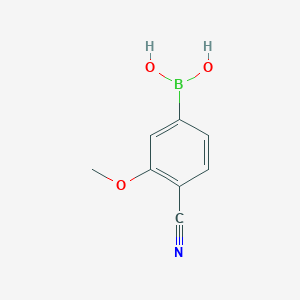
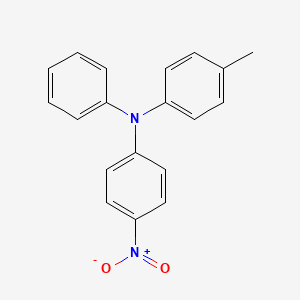
![6-methyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1419785.png)
![Thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1419789.png)
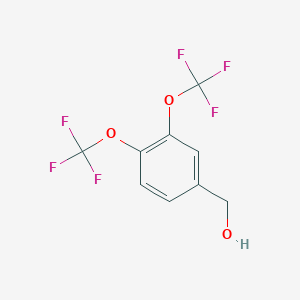

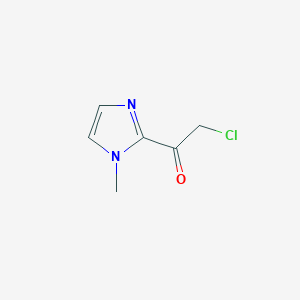
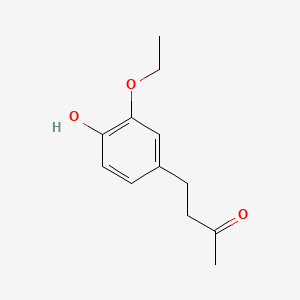
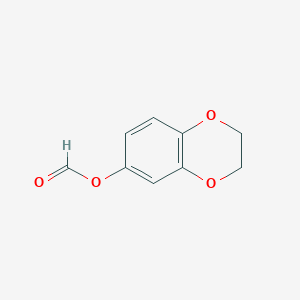
![Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1419796.png)
